molecular formula C10H7ClN2O B1372357 1-Chloroisoquinoline-3-carboxamide CAS No. 1152888-86-2

1-Chloroisoquinoline-3-carboxamide

Cat. No.: B1372357
CAS No.: 1152888-86-2
M. Wt: 206.63 g/mol
InChI Key: UIJJNGNKPYUDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloroisoquinoline-3-carboxamide is a chemical compound with the molecular formula C10H7ClN2O. It is widely used in scientific research due to its unique structure and properties. This compound is particularly valuable in the fields of drug development and the synthesis of bioactive molecules.

Preparation Methods

The synthesis of 1-Chloroisoquinoline-3-carboxamide can be achieved through various methods. One common approach involves the reaction of isoquinoline with chloroformamide under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-Chloroisoquinoline-3-carboxamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups, often catalyzed by metals such as palladium or manganese.

Common reagents used in these reactions include halides, boronic acids, and esters. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloroisoquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Chloroisoquinoline-3-carboxamide can be compared with other similar compounds, such as:

    Quinoline-3-carboxamide: This compound shares a similar core structure but lacks the chlorine atom, which can significantly alter its chemical properties and reactivity.

    Isoquinoline derivatives: Various isoquinoline derivatives have different substituents, leading to diverse chemical and biological activities

The uniqueness of this compound lies in its specific structure, which imparts distinct properties and makes it valuable for specific applications.

Properties

IUPAC Name

1-chloroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-7-4-2-1-3-6(7)5-8(13-9)10(12)14/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJJNGNKPYUDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloroisoquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-Chloroisoquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-Chloroisoquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-Chloroisoquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-Chloroisoquinoline-3-carboxamide
Reactant of Route 6
1-Chloroisoquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.